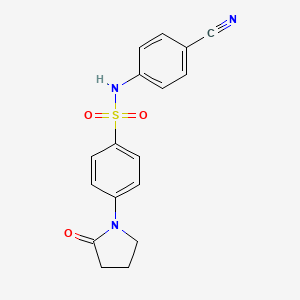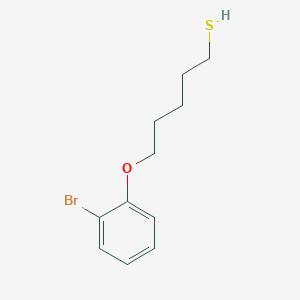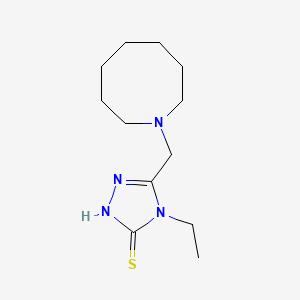![molecular formula C16H25NOS B4964727 4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol is a chemical compound that is widely used in scientific research. It is also known by its chemical name, MBT. This compound belongs to the class of thiol compounds, which are important in many biochemical processes. MBT has been found to have a wide range of applications in scientific research, including its use in the study of enzyme activity, protein structure, and drug discovery.
科学的研究の応用
MBT has been used in scientific research for various applications. One of the most significant applications of MBT is in the study of enzyme activity. MBT is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBT can increase the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
MBT has also been used in the study of protein structure. It has been found to bind to the protein albumin, which is a major component of blood plasma. By studying the interaction between MBT and albumin, researchers can gain insights into the structure and function of this important protein.
作用機序
The mechanism of action of MBT is not fully understood, but it is thought to involve the formation of a covalent bond between the thiol group of MBT and the active site of the enzyme or protein it is interacting with. This covalent bond can disrupt the normal function of the enzyme or protein, leading to its inhibition.
Biochemical and Physiological Effects
MBT has been found to have a range of biochemical and physiological effects. As mentioned earlier, it is a potent inhibitor of acetylcholinesterase, which can have effects on cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative damage in cells. Additionally, MBT has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of MBT is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation of MBT is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on MBT. One area of interest is its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its use in the study of protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of MBT and its potential toxicity. Overall, MBT is a valuable tool in scientific research with many potential applications.
合成法
The synthesis of MBT involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields MBT as a white crystalline solid with a melting point of 92-94°C.
特性
IUPAC Name |
4-(5-piperidin-1-ylpentan-2-ylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-14(19-16-9-7-15(18)8-10-16)6-5-13-17-11-3-2-4-12-17/h7-10,14,18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAEMQYVJNJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1CCCCC1)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Piperidin-1-yl)pentan-2-yl]sulfanyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)

![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)